molecular formula C15H14N4O2 B2429098 (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286703-05-6

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2429098
CAS No.: 1286703-05-6
M. Wt: 282.303
InChI Key: OBCOMZFUNZIVQI-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic compound that features a complex structure combining an indole ring, an oxadiazole ring, and an azetidine ring

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The azetidine ring is then introduced via nucleophilic substitution or other suitable methods. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: can be compared with other compounds featuring indole, oxadiazole, or azetidine rings.

    Indole derivatives: Known for their biological activity and use in drug development.

    Oxadiazole derivatives: Often explored for their antimicrobial and anti-inflammatory properties.

    Azetidine derivatives: Studied for their potential in medicinal chemistry and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1H-indol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-16-14(21-18-9)11-7-19(8-11)15(20)13-6-10-4-2-3-5-12(10)17-13/h2-6,11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCOMZFUNZIVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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